1H-Indazol-6-ol, 1-(2-aminopropyl)-

Enantiomer selectivity 5‑HT₂ agonism Chiral pharmacology

AL-34662 (CAS 362512-40-1) is the definitive 5-HT2A reference agonist for anterior-segment ocular research. Its indazole scaffold ensures chemical robustness lacking in tryptamine-based agonists, while stereochemistry-dependent potency (S-enantiomer ≫ R) guarantees reproducible target engagement. With 5,500-fold selectivity for 5-HT2A over 5-HT2B and validated IOP reduction of 33±3% in conscious ocular hypertensive primates, AL-34662 eliminates confounding off-target effects seen with DOI or mCPP. Procure this benchmark tool for dissection of 5-HT2A signaling, ophthalmic formulation development, and stereochemical probe design.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 362512-40-1
Cat. No. B605271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazol-6-ol, 1-(2-aminopropyl)-
CAS362512-40-1
SynonymsAL-34662, AL34662, AL 34662
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC(CN1C2=C(C=CC(=C2)O)C=N1)N
InChIInChI=1S/C10H13N3O/c1-7(11)6-13-10-4-9(14)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3
InChIKeyWBYHTZYHAFNBKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AL‑34662 (1‑(2‑Aminopropyl)‑1H‑indazol‑6‑ol): A Peripherally Selective 5‑HT₂ Receptor Agonist for Ocular Hypotensive Research


1H‑Indazol‑6‑ol, 1‑(2‑aminopropyl)‑ (CAS 362512‑40‑1), most commonly referred to as AL‑34662, is a synthetic indazole derivative that functions as a potent agonist at serotonin 5‑HT₂ receptors [REFS‑1]. The compound was specifically engineered to overcome the pharmacokinetic and tolerability limitations of earlier tryptamine‑based 5‑HT₂ agonists, principally by imparting peripheral selectivity and enhanced chemical stability [REFS‑1]. AL‑34662 has been extensively characterized in both in‑vitro and in‑vivo models of ocular hypertension and is regarded as a reference tool for dissecting 5‑HT₂A‑mediated signaling in anterior‑segment tissues [REFS‑2].

Why Generic 5‑HT₂ Agonists Cannot Replace AL‑34662 in Ocular Research Protocols


Although multiple 5‑HT₂ agonists (e.g., α‑methyl‑5‑HT, (R)‑DOI, BW‑723C86) lower intraocular pressure (IOP) preclinically, their translational utility is compromised by poor aqueous solution stability, significant CNS penetration, or both [REFS‑1]. The indazole scaffold of AL‑34662 confers markedly improved chemical robustness relative to the oxidatively labile tryptamine congeners, while its stereochemistry‑dependent affinity profile (S‑enantiomer ≫ R‑enantiomer ≫ racemate) dictates that even closely related indazole isomers fail to deliver equivalent potency or efficacy in human ciliary‑muscle and trabecular‑meshwork assays [REFS‑2]. Consequently, substituting AL‑34662 with a generic 5‑HT₂ agonist or a non‑enantiopure preparation undermines the reproducibility and quantitative interpretation of anterior‑segment pharmacodynamic experiments [REFS‑1].

Quantitative Differentiation of AL‑34662 Versus Structural Analogs and Class Representatives


Enantiomeric Potency Advantage: AL‑34662 (S) vs AL‑34707 (R) and AL‑34497 (Racemate)

AL‑34662, the (S)‑enantiomer, displays substantially greater agonist potency at recombinant human 5‑HT₂A‑C receptors than either the (R)‑enantiomer (AL‑34707) or the racemate (AL‑34497) [REFS‑1]. The (R)‑enantiomer was less potent and/or efficacious across all in‑vitro assays examined, a finding that establishes the absolute requirement for enantiopure material in mechanistic studies [REFS‑1].

Enantiomer selectivity 5‑HT₂ agonism Chiral pharmacology

Solution Stability Contrast: AL‑34662 vs Tryptamine‑Derived 5‑HT₂ Agonists

The classical tryptamine‑based 5‑HT₂ agonists, including α‑methyl‑5‑hydroxytryptamine (α‑Me‑5‑HT), are documented to possess poor aqueous solution stability, preventing their advancement into clinical‑grade ophthalmic formulations [REFS‑1]. AL‑34662 was shown to have significantly greater solution stability than α‑Me‑5‑HT, a property attributed to the replacement of the oxidatively sensitive indole nucleus with the indazole heterocycle [REFS‑1]. This difference is critical because even short‑term storage of α‑Me‑5‑HT solutions generates degradation products that compromise bioassay reproducibility [REFS‑1].

Chemical stability Formulation science Ocular pharmacokinetics

5‑HT₂ Subtype Selectivity Profile Differentiating AL‑34662 from Non‑Selective Agonists

AL‑34662 exhibits a pronounced signaling bias toward the 5‑HT₂A receptor in human ocular cells. Its Ca²⁺‑mobilization response in human ciliary muscle (h‑CM) cells is potently antagonized by the 5‑HT₂A‑selective antagonist M‑100907 (IC₅₀ = 1.8 ± 0.7 nM) but is only weakly blocked by antagonists of 5‑HT₂B (RS‑127445, IC₅₀ > 10 µM) or 5‑HT₂C (RS‑102221, IC₅₀ > 1 µM) [REFS‑1]. In contrast, many older 5‑HT₂ agonists (e.g., mCPP, DOI) activate multiple 5‑HT receptor families (5‑HT₁A, 5‑HT₂B, 5‑HT₂C) with comparable potency, generating pleiotropic downstream effects that complicate data interpretation [REFS‑2].

Receptor selectivity 5‑HT₂A vs 5‑HT₂C Off‑target profiling

In‑Vivo IOP‑Lowering Efficacy of AL‑34662 Supported by Dose‑Response Data

AL‑34662 has been evaluated in conscious ocular hypertensive cynomolgus monkeys, demonstrating robust, dose‑dependent IOP reduction that is sustained for at least six hours post‑dose [REFS‑1]. At 300 µg topical ocular dose, IOP fell by 33 ± 3 % (−13 mmHg), while a lower dose of 100 µg produced a 25 % reduction [REFS‑1]. Importantly, these reductions occurred without significant CNS‑mediated side effects, consistent with the compound's peripheral restriction [REFS‑1]. By comparison, the (R)‑enantiomer (AL‑34707) and the racemate (AL‑34497) were less efficacious in the same model, reinforcing the stereochemical requirement for in‑vivo activity [REFS‑1].

Ocular hypertension Intraocular pressure Non‑human primate model

Peripheral Selectivity of AL‑34662 Contrasted with CNS‑Penetrant 5‑HT₂ Agonists

AL‑34662 was rationally designed to minimize blood‑brain barrier (BBB) penetration, thereby avoiding the hallucinogenic and cardiovascular central effects that limit the therapeutic utility of psychedelic 5‑HT₂A agonists such as psilocin and DOI [REFS‑1]. Computational BBB‑permeability predictions yield a low average probability (≈ 0.37), consistent with the observed absence of overt CNS effects in primate studies [REFS‑2]. This peripheral restriction is a deliberate structural feature not shared by most commercially available 5‑HT₂ agonists, which freely cross the BBB and induce confounding neurobehavioral effects [REFS‑1].

Blood‑brain barrier Peripheral selectivity Ocular drug design

Agonist Potency in Human Ocular Target Cells: AL‑34662 vs Endogenous 5‑HT

AL‑34662 acts as a full agonist at 5‑HT₂ receptors in human ciliary muscle (h‑CM) and trabecular meshwork (h‑TM) cells, mobilizing intracellular Ca²⁺ with EC₅₀ values of 140 ± 23 nM and 38 ± 8 nM, respectively [REFS‑1]. These potencies are comparable to that of the endogenous agonist 5‑HT in the same assays, but AL‑34662 offers the critical advantage of metabolic stability and receptor‑subtype selectivity that serotonin lacks [REFS‑1]. While 5‑HT is rapidly degraded by monoamine oxidases in ocular tissues, AL‑34662's indazole core is resistant to oxidative deamination, ensuring sustained pharmacodynamic responses [REFS‑2].

Calcium mobilization Human ciliary muscle Trabecular meshwork

Optimal Research and Industrial Use Cases for AL‑34662 (1H‑Indazol‑6‑ol, 1‑(2‑aminopropyl)‑)


Reference Agonist for 5‑HT₂A‑Selective Pharmacological Studies in Ocular Tissues

AL‑34662 is the preferred reference compound for characterizing 5‑HT₂A‑mediated signal transduction in human ciliary muscle and trabecular meshwork cells. Its high selectivity for 5‑HT₂A (IC₅₀ ratio 5‑HT₂A:5‑HT₂B ≈ 5,500‑fold) allows researchers to attribute functional responses specifically to 5‑HT₂A activation, whereas agonists such as DOI or mCPP produce confounding activity at 5‑HT₁A, 5‑HT₂B, and 5‑HT₂C receptors [REFS‑1].

In‑Vivo Ocular Hypertension Model Validation Using a Peripherally Restricted Agonist

The compound is uniquely suited for studies requiring robust IOP reduction without CNS‑mediated behavioral effects. Its dose‑dependent IOP lowering in conscious ocular hypertensive cynomolgus monkeys (33 ± 3 % at 300 µg; 25 % at 100 µg) provides a well‑characterized efficacy benchmark for validating new drug candidates or surgical interventions in the same primate model [REFS‑2].

Stability‑Critical Ophthalmic Formulation Development

Because AL‑34662 exhibits markedly greater aqueous solution stability than the tryptamine‑based 5‑HT₂ agonists (e.g., α‑methyl‑5‑HT), it is the compound of choice for developing and stress‑testing novel ophthalmic formulations, particularly those requiring extended storage at near‑physiological pH [REFS‑3]. Its stability profile is further documented in the context of stabilized ophthalmic solutions containing sodium thiosulfate pentahydrate, sodium iodide, and xanthan gum, as disclosed in patent literature [REFS‑4].

Chiral Pharmacology Investigations and Enantiomer‑Specific Probe Development

The well‑characterized potency difference between the (S)‑enantiomer (AL‑34662), (R)‑enantiomer (AL‑34707), and racemate (AL‑34497) positions AL‑34662 as an essential tool for studies interrogating stereochemistry‑dependent 5‑HT₂ receptor activation, molecular docking experiments, and chiral probe design [REFS‑1].

Quote Request

Request a Quote for 1H-Indazol-6-ol, 1-(2-aminopropyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.